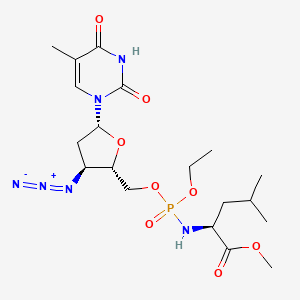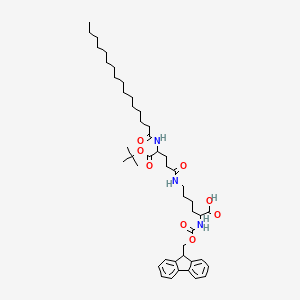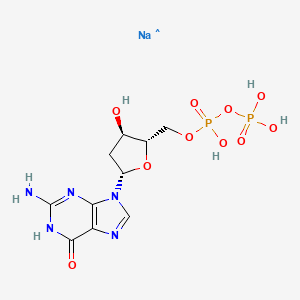![molecular formula C20H28N6O B12810737 2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aftin-4 is a chemical compound known for its role as an amyloid forty-two inducer. It selectively increases the production of amyloid-β-1-42 from amyloid-β protein precursor, which is significant in the study of Alzheimer’s disease. This compound has been used extensively in research to induce Alzheimer’s disease-like toxicity in rodent brains, making it a valuable tool for studying the disease’s mechanisms and potential treatments .
Preparation Methods
The synthesis of Aftin-4 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is available in various forms, including as a solid and in solution, indicating that it can be synthesized and stored under standard laboratory conditions .
Chemical Reactions Analysis
Aftin-4 undergoes several types of chemical reactions, primarily involving its interaction with γ-secretase. This interaction promotes the generation of amyloid-β-1-42. The compound does not significantly affect the production of amyloid-β-1-40, highlighting its specificity. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO), and the reactions are typically carried out under controlled laboratory conditions .
Scientific Research Applications
Aftin-4 is primarily used in scientific research related to Alzheimer’s disease. It is employed to induce rapid and acute Alzheimer’s disease-like toxicity in rodent brains, which helps researchers study the disease’s progression and potential treatments. The compound’s ability to selectively increase amyloid-β-1-42 levels makes it a valuable tool for investigating the molecular mechanisms underlying Alzheimer’s disease. Additionally, Aftin-4 has been used in studies examining the effects of amyloid-β-1-42 on mitochondrial structure and function, as well as its impact on learning and memory .
Mechanism of Action
Aftin-4 exerts its effects by activating γ-secretase, an enzyme complex involved in the production of amyloid-β peptides. This activation leads to an increase in amyloid-β-1-42 levels, which is associated with Alzheimer’s disease pathology. The compound interacts with several proteins relevant to Alzheimer’s disease, including voltage-dependent anion channel 1, prohibitin, and mitofilin. These interactions alter the subcellular localization of γ-secretase components, potentially modifying the enzyme’s specificity and promoting the production of amyloid-β-1-42 .
Comparison with Similar Compounds
Aftin-4 is unique in its ability to selectively increase amyloid-β-1-42 levels without significantly affecting amyloid-β-1-40 production. This specificity distinguishes it from other compounds that may increase both amyloid-β-1-42 and amyloid-β-1-40 levels. Similar compounds include celecoxib and fenofibrate, which also raise amyloid-β-1-42 levels but through different mechanisms. These compounds share some biochemical properties with Aftin-4, such as their interactions with mitochondrial proteins and their effects on γ-secretase activity .
Properties
IUPAC Name |
2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)


![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)


![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)
